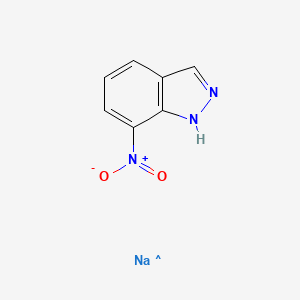
7-Nitroindazole (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitroindazole (sodium) is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position. It acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue . This compound is under investigation for its potential protective effects against nerve damage caused by excitotoxicity or neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid
Industrial Production Methods
While specific industrial production methods for 7-Nitroindazole (sodium) are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
化学反応の分析
Types of Reactions
7-Nitroindazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 7-Aminoindazole.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
科学的研究の応用
7-Nitroindazole (sodium) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the nitro group into indazole derivatives.
Biology: Acts as a selective inhibitor of neuronal nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its neuroprotective effects in models of neurodegenerative diseases and conditions involving oxidative stress
作用機序
7-Nitroindazole exerts its effects by selectively inhibiting neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, a signaling molecule involved in various physiological processes . By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby modulating signaling pathways and reducing oxidative stress .
類似化合物との比較
Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme.
Uniqueness
7-Nitroindazole is unique due to its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool in research focused on nitric oxide signaling and neuroprotection .
特性
分子式 |
C7H5N3NaO2 |
|---|---|
分子量 |
186.12 g/mol |
InChI |
InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9); |
InChIキー |
HWZIWXQUKMBPHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)



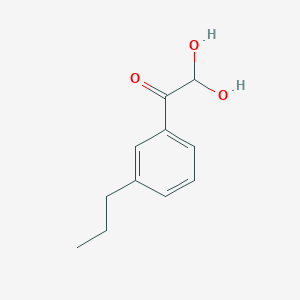
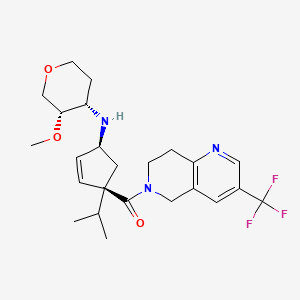
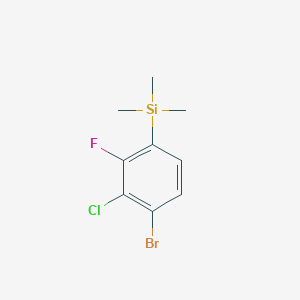
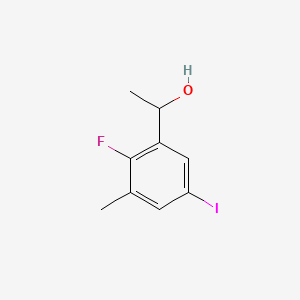

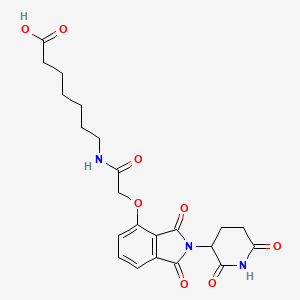
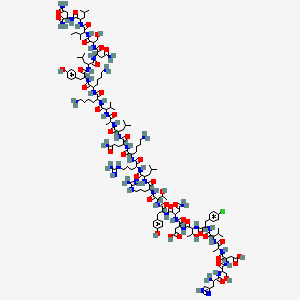
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
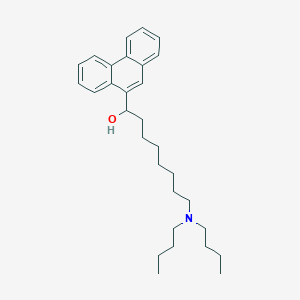
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
